molecular formula C16H18N2O4S B7451186 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide

3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide

Cat. No. B7451186
M. Wt: 334.4 g/mol
InChI Key: QHKRMOMGABJIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide, also known as MNSC, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential in the treatment of cancer and other diseases. In

Mechanism of Action

3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide inhibits the activity of HDAC by binding to the enzyme and preventing it from deacetylating histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. The specific mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still under investigation, but it is believed to involve the induction of oxidative stress and the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on gene expression and cell function. However, one limitation of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. Another area of research is the investigation of the potential therapeutic applications of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still not fully understood, and further research is needed to elucidate the specific pathways involved in its activity.

Synthesis Methods

The synthesis of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide involves a series of chemical reactions. The starting material is 2-naphthoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfonyl-2-aminoethanol to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to form 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide.

Scientific Research Applications

3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been widely used in scientific research as a small molecule inhibitor. It has been shown to have potential in the treatment of cancer, particularly in the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity by 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10(2)15(19)17-14-9-12-7-5-4-6-11(12)8-13(14)16(20)18-23(3,21)22/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKRMOMGABJIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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